molecular formula C21H28N2O2 B11197494 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol

Cat. No.: B11197494
M. Wt: 340.5 g/mol
InChI Key: XIAGPKUXGYWXHJ-UHFFFAOYSA-N
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Description

2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further connected to a methylphenyl ethan-1-ol moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under controlled conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced by reacting the piperazine ring with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Methylphenyl Ethan-1-ol Moiety: The final step involves the reaction of the intermediate compound with 4-methylbenzaldehyde in the presence of a reducing agent like sodium borohydride to form the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The ethoxyphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone derivative.

    Reduction: Formation of various reduced derivatives with potential therapeutic applications.

    Substitution: Formation of substituted derivatives with different functional groups, enhancing the compound’s pharmacological profile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to influence signaling pathways related to neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL: Contains a bromophenyl group instead of an ethoxyphenyl group.

Uniqueness

2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL is unique due to the presence of the ethoxyphenyl group, which imparts distinct pharmacological properties. This structural variation can influence the compound’s binding affinity to receptors and its overall therapeutic potential.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C21H28N2O2/c1-3-25-21-7-5-4-6-19(21)23-14-12-22(13-15-23)16-20(24)18-10-8-17(2)9-11-18/h4-11,20,24H,3,12-16H2,1-2H3

InChI Key

XIAGPKUXGYWXHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(C3=CC=C(C=C3)C)O

Origin of Product

United States

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